molecular formula C18H15ClN2O3S B2414895 N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide CAS No. 922604-11-3

N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide

Cat. No. B2414895
CAS RN: 922604-11-3
M. Wt: 374.84
InChI Key: WDWPWWSDXPDGGW-UHFFFAOYSA-N
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Description

“N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide” is a compound that contains a thiazole ring. Thiazole or 1,3-thiazole is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are members of the azole heterocycles that include imidazoles and oxazoles .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine. It is clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Scientific Research Applications

Molecular Structure and Docking Studies

  • Molecular Structure Analysis : Research has been conducted on the molecular structure, electronic properties, and vibrational spectra of similar thiazole compounds. The study employed density functional theory (DFT) calculations and spectroscopic methods, highlighting the importance of thiazole compounds in pharmaceutical agents (Shanmugapriya et al., 2022).

  • Molecular Docking for Cancer Proteins : Thiazole compounds have been used in molecular docking studies targeting Pim-1 kinase, a cancer protein. These studies help understand the interaction of these compounds with cancer proteins and their potential therapeutic applications (Shanmugapriya et al., 2022).

Pharmacological Applications

  • Anti-inflammatory Activity : N-aryl-4-aryl-1,3-thiazole-2-amine derivatives, similar to the compound , have shown anti-inflammatory activity by inhibiting 5-lipoxygenase, an enzyme involved in inflammation-related diseases (Suh et al., 2012).

  • Antimicrobial Activity : Various thiazole derivatives have been synthesized and evaluated for their antimicrobial activities. These studies contribute to understanding the potential of thiazole compounds in treating bacterial and fungal infections (Chawla, 2016).

Chemical Properties and Stability

  • Photo-degradation Studies : Thiazole-containing compounds have been studied for their photo-degradation behavior, providing insights into their stability and degradation pathways under light exposure (Wu et al., 2007).

Future Directions

Thiazoles have diverse biological activities and are found in many potent biologically active compounds . This suggests that “N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide” and similar compounds could have potential applications in the development of new drugs with lesser side effects .

properties

IUPAC Name

N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2O3S/c1-23-15-5-3-4-13(16(15)24-2)17(22)21-18-20-14(10-25-18)11-6-8-12(19)9-7-11/h3-10H,1-2H3,(H,20,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDWPWWSDXPDGGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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